(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 392326-60-2
VCID: VC6518744
InChI: InChI=1S/C21H22ClN3O4S2/c1-13-11-25(12-14(2)29-13)31(27,28)17-7-4-15(5-8-17)20(26)23-21-24(3)18-9-6-16(22)10-19(18)30-21/h4-10,13-14H,11-12H2,1-3H3
SMILES: CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)Cl)C
Molecular Formula: C21H22ClN3O4S2
Molecular Weight: 479.99

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

CAS No.: 392326-60-2

Cat. No.: VC6518744

Molecular Formula: C21H22ClN3O4S2

Molecular Weight: 479.99

* For research use only. Not for human or veterinary use.

(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide - 392326-60-2

Specification

CAS No. 392326-60-2
Molecular Formula C21H22ClN3O4S2
Molecular Weight 479.99
IUPAC Name N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Standard InChI InChI=1S/C21H22ClN3O4S2/c1-13-11-25(12-14(2)29-13)31(27,28)17-7-4-15(5-8-17)20(26)23-21-24(3)18-9-6-16(22)10-19(18)30-21/h4-10,13-14H,11-12H2,1-3H3
Standard InChI Key ZJTNMEFHDFXSRO-LNVKXUELSA-N
SMILES CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)Cl)C

Introduction

The compound (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide is a synthetic organic molecule that integrates structural features of benzothiazole, sulfonamide, and morpholine. These structural motifs are significant in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an in-depth review of the compound's structure, synthesis, physicochemical properties, and potential biological applications.

Table 1: Key Molecular Features

PropertyDescription
Molecular FormulaC19H20ClN3O3S
Molecular Weight~405.90 g/mol
Functional GroupsBenzothiazole, Sulfonamide, Morpholine
StereochemistryZ-isomer
SolubilityLikely soluble in polar organic solvents

Synthesis

The synthesis of benzothiazole derivatives typically involves:

  • Formation of the benzothiazole ring: Achieved through cyclization reactions using thiourea or related precursors.

  • Functionalization with sulfonamides: Using sulfonyl chlorides under basic conditions.

  • Introduction of morpholine substituents: Via nucleophilic substitution or coupling reactions.

Although specific synthetic details for this compound are unavailable in the provided sources, similar methodologies have been reported for structurally related compounds .

Biological Activities

Benzothiazole and sulfonamide derivatives exhibit diverse biological activities. The following are potential applications based on structural analogs:

Antimicrobial Activity

  • Benzothiazole derivatives are known to inhibit bacterial growth by targeting enzymes or disrupting cell membranes .

  • Sulfonamides act as competitive inhibitors of dihydropteroate synthase in bacteria.

Anticancer Potential

  • Compounds with benzothiazole cores have shown cytotoxicity against various cancer cell lines by inducing apoptosis or cell cycle arrest .

  • Sulfonamide groups enhance binding affinity to proteins involved in cancer progression.

Table 2: Biological Activities of Related Compounds

ActivityTarget Organism/Cell LineMechanism
AntibacterialStaphylococcus aureus, E. coliEnzyme inhibition
AnticancerMCF-7 (breast cancer cells)Apoptosis induction
Anti-inflammatoryLipoxygenase pathwayEnzyme inhibition

Physicochemical Characterization

Characterization techniques for such compounds include:

  • NMR Spectroscopy: To confirm the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., sulfonamide, amide).

  • X-ray Crystallography: To determine stereochemistry (Z-isomer).

Applications and Future Directions

The integration of benzothiazole, sulfonamide, and morpholine functionalities suggests significant pharmacological potential. Future research could focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize biological activity.

  • Molecular Docking Studies: To predict binding interactions with biological targets.

  • In Vivo Studies: To evaluate pharmacokinetics and toxicity.

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